REACTION_CXSMILES
|
N([O-])=O.[Na+].Cl.[CH:6]1([C:11]2[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=2)N)[CH2:10][CH2:9][CH2:8][CH2:7]1.[I-:18].[K+].[OH-].[Na+]>O.Cl>[CH:6]1([C:11]2[CH:17]=[CH:16][CH:15]=[C:13]([I:18])[CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1,2.3,4.5,6.7|
|
Name
|
|
Quantity
|
558 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCCC1)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with CH2Cl2 (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sodium thiosulfate (75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (75 ml) and dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 1.23 g of crude material (HPLC: 67%) which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography over silica gel (eluent:cyclohexane)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=CC(=CC=C1)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |